molecular formula C8H16 B1583520 1,4-Dimethylcyclohexane CAS No. 589-90-2

1,4-Dimethylcyclohexane

Cat. No. B1583520
CAS RN: 589-90-2
M. Wt: 112.21 g/mol
InChI Key: QRMPKOFEUHIBNM-UHFFFAOYSA-N
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Description

1,4-Dimethylcyclohexane is a branched cyclohexane (C6) compound . It is also known by the synonym trans-Hexahydro-p-xylene . The molecular formula of 1,4-Dimethylcyclohexane is C8H16 .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethylcyclohexane consists of a cyclohexane ring with two methyl groups attached to the 1st and 4th carbon atoms . The structure can exist in different conformations due to the flexibility of the cyclohexane ring .


Chemical Reactions Analysis

Rate coefficients for the reaction of Cl atoms and OH radicals with trans-1,4-dimethylcyclohexane have been evaluated by Fourier transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) .


Physical And Chemical Properties Analysis

1,4-Dimethylcyclohexane is a liquid at room temperature with a density of 0.761 g/mL at 20 °C . It has a boiling point of 117-119 °C .

Scientific Research Applications

Oxygen Absorption and Oxidation Products

1,4-Dimethylcyclohexane has demonstrated the ability to absorb oxygen at room temperature and under diffused light. This absorption is accelerated by direct sunlight and becomes rapid at 100°C. Notably, it can extract nearly all oxygen present under specific conditions. Oxidation of 1,4-dimethylcyclohexane results in various products, including CO2, CO, H2, CH4, C2H6, along with acid and neutral products such as formic acid, acetic acid, and 1,4-dimethylcyclohexanol-1 (Chavanne & Bode, 1930).

Pyrolysis and Radical Isomerization

The pyrolysis of 1,4-dimethylcyclohexane in a continuous-flow stirred reactor leads to a complex mixture of products. This process, interpreted as a free-radical chain reaction, involves considerable radical isomerization and results in the formation of butenes and aromatics (Gillespie, Gowenlock, & Johnson, 1979).

Gas-Phase Molecular Structure

The gas-phase molecular structure of 1,1-dimethylcyclohexane, closely related to 1,4-dimethylcyclohexane, has been studied using electron diffraction. The results confirm predictions about the flattening of the chair form of the cyclohexane ring due to axial substitution (Geise, Mijlhoff, & Altona, 1972).

Hydrogenation in Green Chemistry

1,4-Dimethylcyclohexane has been used in the hydrogenation process to produce 1,4-cyclohexane dimethanol, showcasing high efficiency and selectivity. This is facilitated by a copper-based catalyst derived from a layered double hydroxide precursor, highlighting its potential in green chemistry applications (Zhang, Fan, & Li, 2013).

Safety And Hazards

1,4-Dimethylcyclohexane is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and may cause drowsiness or dizziness. It is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of 1,4-Dimethylcyclohexane research could involve further exploration of its chemical reactions and synthesis methods. Additionally, more studies could be conducted to understand its conformational isomerism and the effects of different substituents on the stability of the cyclohexane ring .

properties

IUPAC Name

1,4-dimethylcyclohexane
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InChI

InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3
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InChI Key

QRMPKOFEUHIBNM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID5075284, DTXSID301025608, DTXSID401015836
Record name 1,4-Dimethylcyclohexane
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Record name trans-1,4-Dimethylcyclohexane
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Molecular Weight

112.21 g/mol
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Physical Description

Clear colorless liquid with an odor like petroleum; [CAMEO]
Record name 1,4-Dimethylcyclohexane
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Product Name

1,4-Dimethylcyclohexane

CAS RN

589-90-2, 624-29-3, 2207-04-7
Record name 1,4-Dimethylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethylcyclohexane
Reactant of Route 2
1,4-Dimethylcyclohexane
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1,4-Dimethylcyclohexane
Reactant of Route 4
1,4-Dimethylcyclohexane
Reactant of Route 5
1,4-Dimethylcyclohexane
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Reactant of Route 6
1,4-Dimethylcyclohexane

Citations

For This Compound
1,490
Citations
HM Gillespie, BG Gowenlock… - Journal of the Chemical …, 1979 - pubs.rsc.org
1,4-Dimethylcyclohexane has been pyrolysed in a continuous-flow stirred reactor at 767–835 K and pressures up to 9 Torr (1 200 Pa). The formation of the complex mixture of products …
Number of citations: 4 pubs.rsc.org
V Stannett, AE Woodward… - The Journal of Physical …, 1957 - ACS Publications
The kinetics of the liquid phase autoxidation of 1, 4-dimethylcyclohexane have been studied. Following the initial auto-catalytic increase in both the amount ofoxygen absorbed and the …
Number of citations: 17 pubs.acs.org
F Locatelli, D Uzio, G Niccolai, JM Basset… - Catalysis …, 2003 - Elsevier
… In this paper, we have studied the competition of reactions at the surface of a Ir/SiO 2 catalysts when a mixture of hydrogen and 1-4-dimethylcyclohexane is flowed under atmospheric …
Number of citations: 11 www.sciencedirect.com
G Chavanne, ME Bode - Journal of the American Chemical …, 1930 - ACS Publications
In a note presented to the Bulletin of the Science Section of the Belgian Academy in February, 1926, one of us gave an account of qualitative observations made on the change which …
Number of citations: 10 pubs.acs.org
T Nakamura, T Sugahara, K Ohgaki - Journal of Chemical & …, 2004 - ACS Publications
The structure-H hydrate of cis-1,4-dimethylcyclohexane in the presence of methane was investigated in the temperature range 274.1 to 287.9 K and the pressure range 1.62 to 9.13 MPa…
Number of citations: 17 pubs.acs.org
K Müller, Z Luz, R Poupko, H Zimmermann - Liquid Crystals, 1992 - Taylor & Francis
Deuterium NMR spectra of perdeuteriated 1,4-dimethylcyclohexane-d 16 and 1,1-dimethylcyclohexane-d 16 dissolved in the nematic solvent ZLI 2452 are reported for the temperature …
Number of citations: 10 www.tandfonline.com
VS Kulikova, MM Levitsky, AF Shestakov… - Russian chemical …, 1998 - Springer
The reaction of oxidation of 1,4-dimethylcyclohexane (DMCH) by perchloric acid at ∼20 C catalyzed by polyphenylferrosiloxane has been found. The chromatographic analysis has …
Number of citations: 4 link.springer.com
AG Causa, HY Chen, SY Tark… - The Journal of Organic …, 1973 - ACS Publications
ducted in CHC13 at 0, the reaction yields productthat is at least 90% trans. A single recrystallization from hexane affordsthe pure trans isomer. Mixtures of cis andtrans isomers are …
Number of citations: 13 pubs.acs.org
WG Schindel, RE Pincock - The Journal of Organic Chemistry, 1970 - ACS Publications
The cis and trans isomers ofl-(carbo-i-butylperoxy)-l, 4-dimethylcyclohexane undergo thermal decomposition at 60 in cumene at essentially the same rates (cis isomer, AH*= 27.5 kcal/…
Number of citations: 11 pubs.acs.org
H Bian, Y Zhang, Y Wang, J Zhao… - International Journal of …, 2021 - Wiley Online Library
This work concerns the special conformational behaviors for di‐substituted cyclohexanes that inherently depend on spatial orientations of side chains in flexible cyclic ring. The 1,3‐…
Number of citations: 5 onlinelibrary.wiley.com

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